ピラノンニグリンA

概要

説明

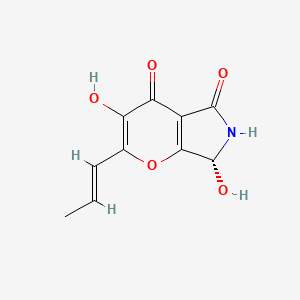

ピラノンニグリンAは、アスペルギルス・ニガー菌が産生する抗酸化性化合物のピラノンニグリンファミリーのメンバーです。 これらの化合物は、自然界ではめったに見られないピラノ[2,3-c]ピロール二環系骨格を特徴としています . This compoundは、1,1-ジフェニル-2-ピクリルヒドラジルラジカルスカベンジャーとして著しい活性を示すことが示されています .

科学的研究の応用

Pyranonigrin A has a wide range of scientific research applications due to its antioxidative properties. In chemistry, it is used as a radical scavenging reagent. In biology, it is studied for its potential role in protecting cells from oxidative stress. In medicine, pyranonigrin A is being investigated for its potential therapeutic applications, including its use as an antioxidant in the treatment of diseases related to oxidative stress .

作用機序

ピラノンニグリンAの作用機序は、遊離基を捕捉する能力に関係しており、これにより細胞への酸化損傷を防ぎます。この化合物は遊離基と相互作用して中和し、細胞損傷を引き起こすのを防ぎます。 この抗酸化活性は、遊離基を中和するために水素原子を寄付できる構造中のヒドロキシル基の存在に起因します .

生化学分析

Biochemical Properties

Pyranonigrin A plays a significant role in biochemical reactions, primarily due to its antioxidative properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme polyketide synthase, which is part of the biosynthetic pathway of pyranonigrin A . Additionally, pyranonigrin A has been shown to interact with nonribosomal peptide synthetase, which aids in the formation of its unique structure . These interactions are crucial for the compound’s ability to scavenge free radicals and protect cells from oxidative stress.

Cellular Effects

Pyranonigrin A influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyranonigrin A can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Additionally, pyranonigrin A has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The mechanism of action of pyranonigrin A involves several molecular interactions. At the molecular level, pyranonigrin A binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of oxidative stress-related enzymes, which helps in reducing the levels of reactive oxygen species within the cell . Furthermore, pyranonigrin A can activate certain transcription factors, leading to changes in gene expression that promote cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyranonigrin A have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Pyranonigrin A has been found to be relatively stable under various conditions, maintaining its antioxidative properties over extended periods . Prolonged exposure to certain environmental factors, such as UV radiation, can lead to its degradation . Long-term studies have shown that pyranonigrin A can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress .

Dosage Effects in Animal Models

The effects of pyranonigrin A vary with different dosages in animal models. At lower doses, pyranonigrin A has been shown to provide antioxidative benefits without any adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of pyranonigrin A while minimizing any potential risks.

Metabolic Pathways

Pyranonigrin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of pyranonigrin A involves the enzyme polyketide synthase, which catalyzes the formation of its unique structure . Additionally, pyranonigrin A interacts with nonribosomal peptide synthetase, which plays a role in its assembly . These interactions are essential for the production and function of pyranonigrin A within the cell.

Transport and Distribution

Within cells and tissues, pyranonigrin A is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of pyranonigrin A to its target sites, ensuring its proper localization and accumulation . The distribution of pyranonigrin A within the cell is crucial for its antioxidative function, as it needs to be present in areas where oxidative stress is prevalent .

Subcellular Localization

Pyranonigrin A exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to compartments or organelles where oxidative stress is most significant, such as mitochondria . This localization is facilitated by targeting signals and post-translational modifications that guide pyranonigrin A to its appropriate sites within the cell . The subcellular localization of pyranonigrin A is critical for its ability to protect cells from oxidative damage.

準備方法

合成経路および反応条件: ピラノンニグリンAの生合成には、ポリケチドシンターゼと非リボソームペプチドシンターゼのハイブリッド酵素が関与しています。 This compoundのバックボーンは、4ユニットのアセテートと1ユニットのグリシンに由来します . ポリケチドシンターゼモジュールは繰り返し機能してポリケチド鎖を生成し、その後非リボソームペプチドシンターゼモジュールによって捕捉されてアミド結合を形成します .

工業生産方法: this compoundの工業生産は、適切な宿主生物における生合成遺伝子クラスターの異種発現によって達成できます。

化学反応の分析

反応の種類: ピラノンニグリンAは、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応は、構造中のヒドロキシル基やカルボニル基などの官能基の存在によって促進されます .

一般的な試薬と条件: this compoundの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、ピラノ[2,3-c]ピロール骨格の完全性を維持するために穏やかな条件下で行われます .

生成される主要な生成物: This compoundの反応から生成される主要な生成物には、コアのピラノ[2,3-c]ピロール構造を保持した酸化および還元誘導体が含まれます .

科学研究への応用

This compoundは、その抗酸化特性により、科学研究において幅広い用途を持っています。化学では、ラジカルスカベンジャーとして使用されています。生物学では、酸化ストレスから細胞を保護する可能性のある役割について研究されています。 医学では、this compoundは、酸化ストレス関連疾患の治療における抗酸化剤としての使用など、潜在的な治療用途について調査されています .

類似化合物との比較

ピラノンニグリンAは、その特定の構造と抗酸化特性により、ピラノンニグリンファミリーの中でユニークです。 類似の化合物には、ピラノンニグリンEとピラノンニグリンSがあり、これらは抗酸化特性を有しますが、構造的特徴と生合成経路が異なります . 例えば、ピラノンニグリンEは、this compoundと比較して、異なるアルキル鎖長とアミノ酸起源を持っています .

生物活性

Pyranonigrin A is a secondary metabolite produced by various fungal species, particularly within the genus Aspergillus. Its significance arises from its diverse biological activities, including antioxidant properties and potential therapeutic applications. This article explores the biological activity of Pyranonigrin A, focusing on its biosynthesis, mechanisms of action, and implications for future research.

Biosynthesis of Pyranonigrin A

The biosynthetic pathway of Pyranonigrin A has been elucidated through genome mining and functional studies. The gene cluster responsible for its production was identified in Penicillium thymicola and includes four key genes: pyrA, pyrB, pyrC, and pyrD. These genes encode enzymes that facilitate the synthesis of Pyranonigrin A from acetyl-CoA and glycine precursors .

Table 1: Key Genes Involved in Pyranonigrin A Biosynthesis

| Gene | Function |

|---|---|

| pyrA | Polyketide synthase |

| pyrB | Nonribosomal peptide synthetase |

| pyrC | Enzyme involved in chain elongation |

| pyrD | Tailoring enzyme |

Antioxidant Properties

Pyranonigrin A has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. For instance, a study reported that Pyranonigrin A exhibited a 6000% increase in production in certain strains of Aspergillus niger, correlating with enhanced antioxidant capabilities .

Antiviral Potential

Recent computational studies have indicated that Pyranonigrin A may inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies showed that it forms equivalent hydrogen bonds with Mpro as the known inhibitor N3, suggesting it could be a promising candidate for antiviral drug development .

Table 2: Docking Scores of Pyranonigrin A Compared to Control Compounds

| Compound | Docking Score |

|---|---|

| Pyranonigrin A | -9.8 kcal/mol |

| N3 | -10.0 kcal/mol |

Case Studies

- Antioxidant Activity in Space Isolates : A study involving Aspergillus niger isolated from the International Space Station revealed that Pyranonigrin A production was significantly enhanced under specific conditions. The strain demonstrated increased antioxidant activity, suggesting its potential role in protecting biological systems from space-related oxidative damage .

- Inhibition of Cancer Cell Lines : Another investigation highlighted Pyranonigrin A's cytotoxic effects against human cancer cell lines. The compound exhibited selective toxicity, making it a candidate for further research into its mechanisms and potential applications in cancer therapy .

Research Findings and Implications

The identification of the biosynthetic gene cluster for Pyranonigrin A has opened avenues for synthetic biology approaches to enhance its production. Moreover, the compound's diverse biological activities suggest potential applications in medicine, particularly as an antioxidant and antiviral agent.

Future Directions :

- Further exploration of the structure-activity relationship (SAR) of Pyranonigrin A to optimize its efficacy.

- Investigation into the ecological roles of Pyranonigrin A in fungal interactions and its potential as a biopesticide.

- Clinical trials to assess the safety and efficacy of Pyranonigrin A as a therapeutic agent.

特性

IUPAC Name |

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBJWDVDNROSF-VMZHVLLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017485 | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-65-5 | |

| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyranonigrin A and where is it found?

A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]

Q2: What are the known biological activities of Pyranonigrin A?

A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []

Q3: Does the International Space Station environment impact Pyranonigrin A production?

A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []

Q4: How is Pyranonigrin A biosynthesized?

A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []

Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?

A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []

Q6: How is Pyranonigrin A production regulated in Aspergillus niger?

A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。